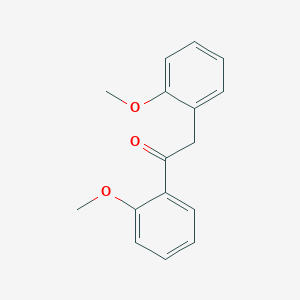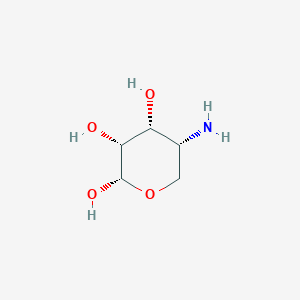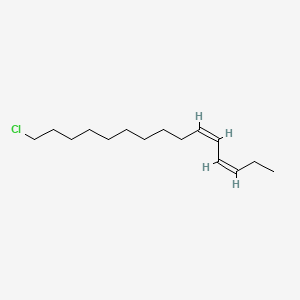![molecular formula C29H29N5O2S B13793867 Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- CAS No. 6994-53-2](/img/structure/B13793867.png)
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Naphtho[1,2-d]triazol-2-yl Group: This step involves the cyclization of a suitable precursor to form the naphtho[1,2-d]triazole ring.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the benzenesulfonamide core with a dimethylamino propyl halide.
Introduction of the Phenylethenyl Group: This step involves the reaction of the intermediate with a suitable phenylethenyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein binding.
Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the synthesis of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. The compound may also interact with cellular receptors or signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: A simpler compound with a similar core structure but lacking the additional functional groups.
Naphtho[1,2-d]triazole Derivatives: Compounds with a similar triazole ring but different substituents.
Dimethylamino Propyl Derivatives: Compounds with a similar dimethylamino propyl group but different core structures.
The uniqueness of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
6994-53-2 |
|---|---|
Fórmula molecular |
C29H29N5O2S |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
5-benzo[e]benzotriazol-2-yl-N-[3-(dimethylamino)propyl]-2-(2-phenylethenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H29N5O2S/c1-33(2)20-8-19-30-37(35,36)28-21-25(17-15-24(28)14-13-22-9-4-3-5-10-22)34-31-27-18-16-23-11-6-7-12-26(23)29(27)32-34/h3-7,9-18,21,30H,8,19-20H2,1-2H3 |
Clave InChI |
NCAUVDFTNUOZEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)C=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)

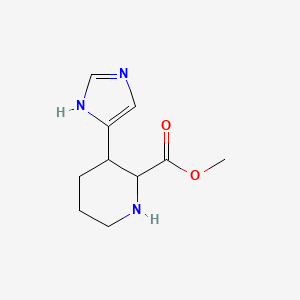

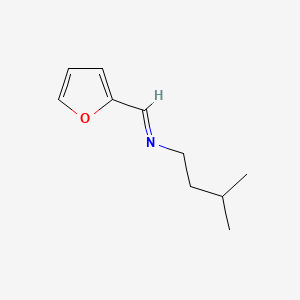
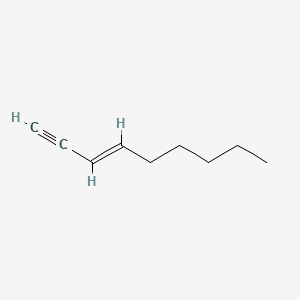
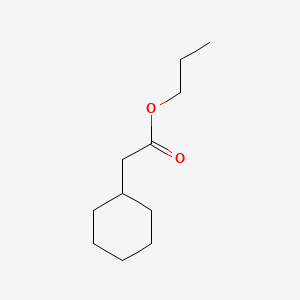
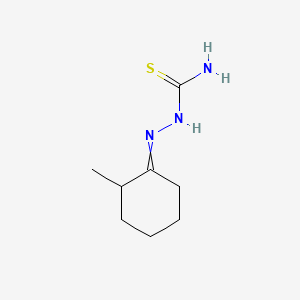
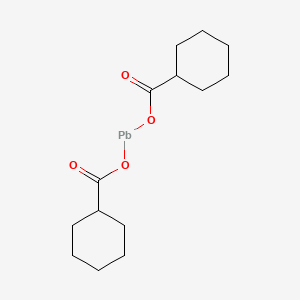
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
